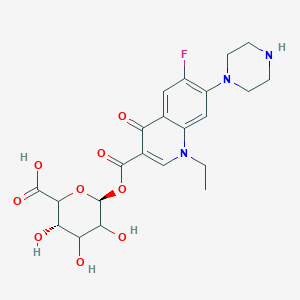

Norfloxacin-acyl-beta-glucuronide

Descripción

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic reaction, a conjugation pathway that plays a pivotal role in the detoxification and elimination of a vast array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin (B190676). drugbank.comnih.gov This process involves the addition of a glucuronic acid moiety to a substrate, a reaction that significantly increases the molecule's water solubility and facilitates its excretion from the body via urine or bile. drugbank.com

Significance of UDP-glucuronosyltransferases (UGTs) in Xenobiotic Biotransformation

The enzymes responsible for catalyzing the glucuronidation process are known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes are primarily located in the liver, the main site of drug metabolism, but are also present in other tissues such as the intestine, kidneys, and brain. drugbank.com UGTs transfer glucuronic acid from the high-energy co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a variety of functional groups on xenobiotics, including hydroxyl, carboxyl, amino, and thiol groups. nih.gov The UGT superfamily is diverse, with several isoforms exhibiting different substrate specificities, which allows the body to process a wide range of chemical structures. nih.govwikipedia.org

Below is a table illustrating the diversity of substrates for various UGT isoforms:

Interactive Table 1: Examples of UGT Isoforms and Their Substrates| UGT Isoform | Example Substrates |

|---|---|

| UGT1A1 | Bilirubin, Ethinylestradiol |

| UGT1A3 | Amitriptyline, Imipramine |

| UGT1A4 | Lamotrigine, Olanzapine |

| UGT1A6 | Salicylic acid, Valproic acid |

| UGT1A9 | Mycophenolic acid, Propofol (B549288) |

| UGT2B7 | Morphine, Zidovudine (AZT) |

| UGT2B15 | S-oxazepam, Lorazepam |

Formation of Acyl Glucuronides: General Principles and Importance

When the functional group on a drug molecule is a carboxylic acid, the process of glucuronidation results in the formation of an acyl glucuronide. nih.gov This specific type of conjugate is an ester linkage between the carboxylic acid of the drug and the glucuronic acid moiety. nih.gov The formation of acyl glucuronides is a significant metabolic pathway for many non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic drugs. nih.gov

While generally considered a detoxification step, acyl glucuronides are chemically reactive metabolites. nih.gov They can undergo intramolecular rearrangement, a process called acyl migration, and can also react with nucleophilic sites on proteins, potentially leading to the formation of protein adducts. nih.govrsc.org This reactivity has raised interest in their potential role in certain drug-induced toxicities. nih.gov

Norfloxacin (B1679917) as a Fluoroquinolone Antibiotic and its Metabolic Pathways

Norfloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections, particularly those of the urinary tract. drugbank.commdpi.com Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to bacterial cell death. drugbank.com The way the body metabolizes norfloxacin is crucial to its therapeutic action and elimination.

Primary Metabolic Routes of Norfloxacin in Biological Systems

The metabolism of norfloxacin occurs primarily in the liver and kidneys, with elimination happening through both renal and biliary excretion. drugbank.com While a significant portion of norfloxacin is excreted unchanged, it also undergoes biotransformation to form several metabolites. drugbank.com These metabolic conversions are a key aspect of its pharmacokinetic profile.

A study on the biotransformation of norfloxacin by environmental bacteria identified several metabolites, providing insight into the potential metabolic pathways. researchgate.net The primary metabolites of norfloxacin found in human studies include desethylenenorfloxacin (B1217139) and oxonorfloxacin. mdpi.com

Below is a table summarizing the known metabolites of norfloxacin.

Interactive Table 2: Identified Metabolites of Norfloxacin

| Metabolite Name | Method of Formation |

|---|---|

| Desethylenenorfloxacin | N-de-ethylation of the piperazine (B1678402) ring |

| Oxonorfloxacin | Oxidation of the piperazine ring |

| N-acetylnorfloxacin | Acetylation of the piperazine nitrogen |

| N-nitrosonorfloxacin | Nitrosation of the piperazine nitrogen |

| Norfloxacin-acyl-beta-glucuronide | Glucuronidation of the carboxylic acid group |

Identification of this compound as a Key Metabolite/Impurity

Among the metabolites of norfloxacin, this compound has been identified as a significant product of its Phase II metabolism. This metabolite is formed through the direct conjugation of glucuronic acid to the carboxylic acid group of the norfloxacin molecule. While it is a product of the body's natural detoxification process, it is also considered an impurity in the context of the parent drug. Its presence and characteristics are important for understanding the complete metabolic fate of norfloxacin.

The chemical properties of this compound are summarized in the table below.

Interactive Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O9 |

| Molecular Weight | 495.45 g/mol |

| CAS Number | 1260617-45-5 |

Academic Rationale for Investigating this compound

The scientific interest in this compound stems from the broader investigation into the reactivity and potential toxicological implications of acyl glucuronides as a class of metabolites. As these molecules are known to be chemically reactive, their formation from a widely prescribed drug like norfloxacin warrants detailed study. nih.gov Research into this compound can help to elucidate its stability, its potential for acyl migration, and its propensity to form covalent bonds with proteins.

Understanding the behavior of this specific acyl glucuronide contributes to a more comprehensive safety profile of norfloxacin. Furthermore, such studies provide valuable data for the development of predictive models for drug metabolism and toxicity, aiding in the design of safer and more effective pharmaceuticals in the future. The investigation of this compound is therefore a key component of post-marketing surveillance and ongoing safety assessment of this important antibiotic.

Contribution to Understanding Fluoroquinolone Disposition

The study of norfloxacin and its metabolites, including this compound, contributes to a broader understanding of how fluoroquinolones are processed and eliminated by the body. The disposition of fluoroquinolones is complex and varies considerably among different agents within the class.

The extent of metabolism for fluoroquinolones ranges significantly, from approximately 6% for ofloxacin (B1677185) to about 50% for pefloxacin. Norfloxacin itself undergoes metabolic conversion, with six identified metabolites. Approximately 30% of an administered dose is excreted as the unchanged drug through both glomerular filtration and tubular secretion. The identification of this compound, even as a potentially minor metabolite, is crucial for a complete accounting of the drug's fate in the body.

Research into the glucuronidation of other fluoroquinolones provides insights that may be applicable to norfloxacin. For instance, studies on levofloxacin, moxifloxacin (B1663623), and others have identified specific UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A3, and UGT1A9, as being involved in their acyl glucuronidation. This suggests that similar enzymes may be responsible for the formation of this compound. The table below summarizes kinetic data for the glucuronidation of several fluoroquinolones, illustrating the variability within the class.

| Fluoroquinolone | Apparent Km (mM) in human liver microsomes |

| Levofloxacin | 10.0 |

| Grepafloxacin (B42181) | 1.9 |

| Moxifloxacin | 2.4 |

| Sitafloxacin (B179971) | 4.3 |

Data from a study on the in vitro formation of fluoroquinolone glucuronides.

Role in Drug-Drug and Drug-Host Interactions

The metabolic pathway leading to this compound can be a site for drug-drug interactions. Co-administration of drugs that are substrates or inhibitors of the same UGT enzymes involved in norfloxacin's glucuronidation could potentially alter its metabolic profile. For example, in studies of other fluoroquinolones, bilirubin (an endogenous substrate of UGT1A1) was shown to potently inhibit the glucuronidation of moxifloxacin and sitafloxacin. Similarly, mefenamic acid, an inhibitor of UGT1A9, inhibited the glucuronidation of grepafloxacin. Such interactions could theoretically affect the plasma concentrations and elimination half-life of norfloxacin.

Furthermore, the formation of acyl glucuronides can have implications for drug-host interactions. These metabolites can be chemically reactive and may covalently bind to proteins, which in some cases can lead to immune-mediated adverse drug reactions. While the clinical significance of this for this compound has not been established, it is a recognized aspect of acyl glucuronide biochemistry.

The metabolism of norfloxacin can also be influenced by host factors, such as genetic polymorphisms in UGT enzymes, which could lead to inter-individual variability in the formation of this compound. The correlation of glucuronidation activity with specific UGT enzyme activities in human liver microsomes highlights the importance of these host factors.

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,6S)-6-(1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O9/c1-2-25-9-11(21(33)35-22-18(30)16(28)17(29)19(34-22)20(31)32)15(27)10-7-12(23)14(8-13(10)25)26-5-3-24-4-6-26/h7-9,16-19,22,24,28-30H,2-6H2,1H3,(H,31,32)/t16?,17-,18?,19?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYVRIJIHTYFC-NTPAUZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Formation and Biosynthesis of Norfloxacin Acyl Beta Glucuronide

Identification of Catalyzing UDP-Glucuronosyltransferase (UGT) Isoforms

The identification of the specific UGT isoforms responsible for the glucuronidation of norfloxacin (B1679917) and other fluoroquinolones has been a key area of research. These studies are crucial for understanding the metabolic fate and potential drug-drug interactions of these antibiotics. In vitro approaches, utilizing recombinant enzymes and human liver microsomes, have been instrumental in this characterization nih.gov.

To pinpoint the specific enzymes involved, researchers use recombinant human UGT enzymes, which are individual UGT isoforms expressed in cell lines. This allows for the direct assessment of each enzyme's ability to metabolize a drug substance.

Studies using a panel of 12 recombinant human UGT enzymes have demonstrated that several isoforms within the UGT1A subfamily are capable of catalyzing the acyl glucuronidation of fluoroquinolone antibiotics. Specifically, UGT1A1, UGT1A3, UGT1A7, and UGT1A9 have been identified as the key enzymes involved in this metabolic pathway for several fluoroquinolones. nih.gov While UGT1A1 and UGT1A9 are abundantly expressed in the liver, UGT1A7 is primarily found in extrahepatic tissues like the esophagus and stomach, and UGT1A10 is predominantly in the intestines nih.govnih.gov. The UGT1A subfamily is known to be involved in the metabolism of a wide array of compounds researchgate.net.

Table 1: UGT1A Isoforms Involved in Fluoroquinolone Glucuronidation

| UGT Isoform | Involvement in Fluoroquinolone Glucuronidation | Primary Tissue Expression |

|---|---|---|

| UGT1A1 | Catalyzes the glucuronidation of various fluoroquinolones; shows high efficiency for certain members of this class. nih.gov | Liver, Intestine nih.govnih.gov |

| UGT1A3 | Demonstrated catalytic activity towards fluoroquinolones. nih.gov | Liver, Gastrointestinal Tract nih.gov |

| UGT1A7 | Capable of catalyzing fluoroquinolone glucuronidation. nih.gov | Extrahepatic (e.g., Esophagus, Stomach) nih.gov |

| UGT1A9 | Catalyzes the glucuronidation of various fluoroquinolones; shows high efficiency for specific members of this class. nih.gov | Liver nih.govnih.gov |

Kinetic studies with recombinant UGT enzymes help to determine the efficiency with which each isoform metabolizes a drug. This is typically measured by the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax). From these values, intrinsic clearance (CLint = Vmax/Km) can be calculated to compare enzyme efficiency.

While specific kinetic data for norfloxacin is not extensively detailed in the available literature, studies on other fluoroquinolones provide valuable insights. For instance, kinetic analyses using recombinant UGTs showed that UGT1A1 most efficiently glucuronidates moxifloxacin (B1663623), while UGT1A9 is most efficient with grepafloxacin (B42181) nih.gov. This suggests that different fluoroquinolones have varying affinities for specific UGT1A isoforms. The glucuronidation reaction follows a compulsory-order ternary mechanism where the cofactor UDPGA binds to the enzyme first, followed by the aglycone substrate (the drug) nih.gov.

Table 2: Comparative Kinetic Parameters for the Glucuronidation of Select Fluoroquinolones by Recombinant UGT Isoforms

| Fluoroquinolone | UGT Isoform | Apparent Km (mM) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| Moxifloxacin (MFLX) | UGT1A1 | Data not specified | Highest efficiency nih.gov |

Human liver microsomes (HLMs) are vesicles of endoplasmic reticulum from liver cells that contain a mixture of drug-metabolizing enzymes, including UGTs. They serve as a crucial in vitro model that closely mimics the metabolic environment of the human liver nih.govnih.gov.

To infer which UGT isoforms are most important in the liver, researchers perform correlation studies using a panel of HLMs from different donors. The rate of norfloxacin glucuronidation is compared with the activity rates of probe substrates that are selectively metabolized by specific UGTs.

In studies with a bank of 14 different HLM preparations, the glucuronidation activities of fluoroquinolones such as levofloxacin, moxifloxacin, and sitafloxacin (B179971) showed a high correlation with the activity of β-estradiol 3-glucuronidation, a reaction selectively catalyzed by UGT1A1. nih.gov Conversely, the glucuronidation of grepafloxacin correlated strongly with propofol (B549288) glucuronidation, a marker for UGT1A9 activity. nih.gov These findings strongly suggest that UGT1A1 and UGT1A9 are the predominant enzymes responsible for the hepatic glucuronidation of the fluoroquinolone class of antibiotics nih.gov.

The rate of glucuronidation can be significantly altered by the presence of other compounds that either inhibit or induce UGT enzymes. Inhibition can lead to reduced clearance of the drug, while induction can increase it nih.gov.

Chemical inhibition studies are used to confirm the role of specific UGTs. For fluoroquinolones, the glucuronidation of moxifloxacin and sitafloxacin in HLMs was potently inhibited by bilirubin (B190676), a known UGT1A1 substrate and inhibitor. In contrast, the glucuronidation of grepafloxacin was inhibited by mefenamic acid, which targets UGT1A9. nih.gov Furthermore, curcumin, the active component of turmeric, has been reported to suppress UDP-glucuronyltransferase levels, which could potentially slow the metabolism of drugs like norfloxacin nih.gov. The expression and activity of UGT enzymes can also be influenced by factors such as age, disease states, and genetics nih.govnih.gov.

Table 3: Inhibitors of UGT Isoforms Involved in Fluoroquinolone Glucuronidation

| UGT Isoform | Known Inhibitor | Effect on Fluoroquinolone Glucuronidation | IC50 Value |

|---|---|---|---|

| UGT1A1 | Bilirubin | Potently inhibits glucuronidation of moxifloxacin and sitafloxacin. nih.gov | 4.9 µM (for MFLX), 4.7 µM (for STFX) nih.gov |

| UGT1A9 | Mefenamic acid | Inhibits glucuronidation of grepafloxacin. nih.gov | 9.8 µM (for GPFX) nih.gov |

| Multiple UGTs | Curcumin | Reported to suppress UDP-glucuronyltransferase levels. nih.gov | Not specified |

Glucuronidation Activity in Human Liver Microsomes (HLMs)

Structure-Activity Relationships Governing Norfloxacin Glucuronidation

The structure-activity relationship (SAR) for the glucuronidation of norfloxacin centers on its molecular structure, which dictates its suitability as a substrate for UGT enzymes. The most critical feature for the formation of Norfloxacin-acyl-beta-glucuronide is the presence of the C-3 carboxylic acid group on the quinolone core. This functional group is the exclusive site of conjugation with glucuronic acid to form the acyl glucuronide metabolite.

General principles of glucuronidation SAR indicate that the chemical environment surrounding the conjugating functional group significantly impacts binding and reaction rates. For norfloxacin, several structural elements are noteworthy:

The Quinolone Core : This planar aromatic structure provides a scaffold for hydrophobic interactions within the UGT active site.

The C-7 Piperazinyl Ring : This is a relatively bulky substituent. Its size and conformation can cause steric hindrance, influencing how the norfloxacin molecule orients itself within the confined space of the UGT active site. The specific conformation of this ring could either facilitate or hinder the optimal positioning of the C-3 carboxyl group for catalysis. drugbank.com

Studies on other classes of compounds, such as flavonoids, have shown that the position of the group to be conjugated is a major determinant of which UGT isozyme will be active and how efficiently the reaction proceeds. nih.gov In the case of norfloxacin, the fixed position of the carboxylic acid means that selectivity is determined by how well the entire molecule fits into the active site of different UGT isozymes, particularly those in the UGT1A subfamily.

Metabolic Fate and Disposition of Norfloxacin Acyl Beta Glucuronide

In Vivo Formation and Circulating Levels

Glucuronidation is a major phase II metabolic reaction that converts parent drug compounds into more water-soluble metabolites for excretion. nih.gov Norfloxacin (B1679917) undergoes this process, primarily in the liver and kidneys, to form Norfloxacin-acyl-beta-glucuronide. drugbank.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the carboxylic acid moiety of norfloxacin. nih.gov

To understand the metabolism of norfloxacin in humans, researchers utilize various animal models. Pharmacokinetic studies have been conducted in species such as mice, rats, rhesus monkeys, and chickens to characterize the absorption, distribution, metabolism, and excretion of the drug. nih.govnih.gov These studies involve administering norfloxacin and subsequently analyzing plasma, tissue, and excreta to identify and quantify the parent drug and its metabolites. nih.govnih.gov

In chickens, for instance, norfloxacin was found to be metabolized primarily into desethylenenorfloxacin (B1217139) and oxonorfloxacin, and these metabolites, along with the parent drug, were widely distributed in tissues. nih.gov Studies in rats with renal obstruction showed higher serum levels of norfloxacin and increased biliary excretion, indicating altered disposition in cases of kidney impairment. nih.gov Such animal models are crucial for identifying metabolites like this compound and understanding how they are handled by the body under various physiological conditions.

Significant species differences exist in drug glucuronidation, primarily due to variations in the expression and function of UGT enzymes. nel.edumdpi.com For example, studies comparing glucuronidation in liver microsomes from humans, monkeys, pigs, dogs, and rats show notable differences in enzyme kinetics and metabolite profiles. nel.edu The glucuronidation of diclofenac, another compound that forms an acyl glucuronide, showed an 8.7-fold difference in the maximum reaction rate (Vmax) across mouse, human, dog, monkey, and rat liver microsomes. mdpi.com

These species-specific patterns mean that data from one animal model may not directly translate to humans. nih.gov To bridge this gap, humanized UGT1 mice have been developed. nih.govnih.gov These mice express human UGT1A genes, including polymorphic variants like UGT1A1*28, allowing for a more accurate prediction of human drug clearance and metabolism for compounds that are substrates of these enzymes. nih.govnih.gov Comparing metabolite profiles in these humanized mice to those in conventional animal models helps to elucidate the specific contribution of human UGT enzymes to the formation of metabolites like this compound. nih.govnih.gov

Table 1: Comparison of Glucuronidation Characteristics Across Species

| Species | Key Glucuronidation Characteristics | Relevance to Norfloxacin Metabolism |

|---|---|---|

| Human | Well-characterized UGT1A and UGT2B families; UGT1A9 is significant for acyl glucuronide formation. | Directly relevant for clinical outcomes. |

| Monkey (Rhesus) | Often considered a good model for human metabolism, but differences in N-glucuronidation have been noted for some compounds. nih.gov | Used in preclinical pharmacokinetic studies for norfloxacin. nih.gov |

| Dog (Beagle) | Metabolite patterns for some drugs are relatively close to humans. nel.edu | Shows different glucuronidation rates compared to other species. mdpi.com |

| Rat | Commonly used model, but can have significantly different UGT expression and activity compared to humans, sometimes showing lower metabolic rates for certain substrates. nih.govmdpi.com | Used to study norfloxacin pharmacokinetics, especially in models of renal impairment. nih.gov |

| Mouse | High metabolic rate for some compounds; development of humanized UGT1 mice allows for more direct human-relevant studies. mdpi.comnih.gov | Used for general pharmacokinetic screening and in advanced humanized models. nih.govnih.gov |

Reversibility of Glucuronidation: The Role of Beta-Glucuronidase

β-glucuronidase is a hydrolase enzyme that cleaves the glycosidic bond of β-D-glucuronides, releasing the aglycone (the original molecule) and D-glucuronic acid. nih.gov This enzymatic hydrolysis is a key step in the enterohepatic recirculation of many drugs and endogenous compounds. nih.gov For acyl glucuronides, this reaction effectively reverses the detoxification process, regenerating the parent carboxylic acid—in this case, norfloxacin. nih.govnih.gov The efficiency of this hydrolysis can vary depending on the source of the enzyme and the specific structure of the glucuronide metabolite. sigmaaldrich.com

The human gut is home to a vast community of microbes that produce a wide array of enzymes, including β-glucuronidase (often referred to as gmGUS). nih.gov These bacterial enzymes play a significant role in the metabolism of drugs. nih.gov When this compound is excreted from the liver into the gut via bile, it encounters these bacterial enzymes. nih.gov

Bacterial β-glucuronidase can hydrolyze the conjugate, releasing active norfloxacin back into the intestinal lumen. nih.gov This process can lead to reabsorption of the parent drug, prolonging its presence in the body. A broad range of bacterial phyla, such as Firmicutes and Bacteroidetes, are known to produce these enzymes. nih.govelsevierpure.com The activity of these enzymes can be influenced by the substrate itself. medchemexpress.com The presence and activity of β-glucuronidase-producing bacteria can therefore significantly affect the pharmacokinetics of norfloxacin. nih.gov

Table 2: Major Gut Bacterial Phyla with Beta-Glucuronidase Activity

| Bacterial Phylum | Beta-Glucuronidase (GUS) Activity | Significance |

|---|---|---|

| Firmicutes | Present in many species, particularly within clostridial clusters. elsevierpure.com | Contributes to the deconjugation of glucuronide metabolites in the gut. nih.gov |

| Bacteroidetes | Activity detected in representative species like Bacteroides thetaiotaomicron. elsevierpure.com | Plays a role in reversing the detoxification of xenobiotics, including drugs. nih.gov |

| Proteobacteria | Known to produce GUS enzymes (e.g., Escherichia coli). nih.gov | E. coli β-glucuronidase is a well-studied enzyme used in laboratory hydrolysis assays. sigmaaldrich.comkoreascience.kr |

| Verrucomicrobia | Identified as a phylum containing GUS-producing bacteria. nih.gov | Part of the gut "estrobolome" and involved in the metabolism of various conjugated compounds. |

β-glucuronidase is not exclusive to bacteria; it is also widely distributed throughout mammalian tissues and body fluids. nih.govdtic.mil It is primarily a lysosomal hydrolase but is also found in the endoplasmic reticulum. nih.gov Tissues with notable β-glucuronidase activity include the liver, kidney, spleen, and intestines. dtic.milfao.org

Enterohepatic Recirculation Mechanisms Involving this compound

The process begins after the parent drug, norfloxacin, is metabolized in the liver into this compound. This polar conjugate is then actively transported into the bile. Studies have confirmed the presence of norfloxacin in human gallbladder bile at concentrations significantly higher than in serum, with a mean bile-to-serum ratio of 7.0, indicating substantial biliary excretion nih.gov. Concentrations in gallbladder bile have been observed to range from 0.6 to 15.6 µg/mL nih.gov.

Once in the small intestine, the this compound can be hydrolyzed by β-glucuronidase enzymes produced by the intestinal microflora youtube.comresearchgate.net. This enzymatic cleavage removes the glucuronic acid moiety, regenerating the parent norfloxacin. The less polar parent drug is then readily reabsorbed across the intestinal wall back into the portal circulation, from where it returns to the liver youtube.com. This cycle of biliary excretion, bacterial deconjugation, and subsequent reabsorption can effectively extend the residence time and exposure of norfloxacin in the body youtube.com. The efficiency of this process is dependent on factors such as the rate of biliary excretion, the activity of gut bacterial enzymes, and the absorption characteristics of the parent drug. The effect of certain antibiotics on gut flora can interfere with this cycle for other drugs, a principle that could potentially apply to norfloxacin as well nih.gov.

Transport Mechanisms of this compound

The movement of the hydrophilic this compound conjugate across cellular membranes is not a passive process. It relies on a series of specialized transport proteins that facilitate its efflux from and potential uptake into various cells, particularly in the liver and kidneys.

Involvement of Efflux Transporters (e.g., MRP2)

The multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is a critical efflux transporter located on the apical (canalicular) membrane of hepatocytes nih.govwikipedia.org. Its primary function is to pump a wide array of substances, especially conjugated metabolites like glucuronides, from the liver cells into the bile for elimination nih.govnih.gov.

Given that this compound is a glucuronide conjugate and norfloxacin is found in high concentrations in bile, it is highly probable that MRP2 is the primary transporter responsible for its biliary excretion nih.govnih.gov. MRP2 recognizes organic anions, and this compound fits this substrate profile. By actively transporting the conjugate against a concentration gradient into the bile canaliculi, MRP2 plays a pivotal role in the hepatic clearance of norfloxacin and is the rate-limiting step for the enterohepatic circulation pathway wikipedia.orgnih.gov.

Table 1: Characteristics of the MRP2 (ABCC2) Efflux Transporter

| Feature | Description | Relevance to this compound |

| Protein Family | ATP-binding cassette (ABC) transporters | Utilizes ATP to actively transport substrates across membranes. |

| Cellular Location | Apical membrane of polarized cells (e.g., hepatocytes, renal proximal tubules, enterocytes) nih.gov | Facilitates excretion into bile and urine. |

| Primary Function | Detoxification and chemoprotection by transporting phase II metabolites nih.gov | Responsible for the biliary efflux of glucuronide conjugates. |

| Substrate Specificity | Organic anions, including glutathione, sulfate, and glucuronide conjugates (e.g., bilirubin (B190676) glucuronide) nih.gov | This compound is a predicted substrate for MRP2-mediated transport into bile. |

Potential for Uptake Transporter Interactions

While efflux transporters like MRP2 are responsible for removing this compound from cells, uptake transporters mediate its entry. These transporters, primarily from the Organic Anion Transporting Polypeptide (OATP) and Organic Anion Transporter (OAT) families, are crucial for the initial uptake of drugs and metabolites from the blood into organs like the liver and kidney nih.govnih.gov.

OATP1B1, OATP1B3, and OATP2B1 are expressed on the sinusoidal membrane of hepatocytes and facilitate the liver uptake of their substrates nih.gov. Similarly, OATs are critical for the uptake of compounds into renal proximal tubule cells for urinary excretion nih.gov. As a glucuronide conjugate, this compound possesses the necessary chemical characteristics to be a potential substrate for these uptake transporters. Interaction with these transporters could facilitate its clearance from the bloodstream into the liver for metabolism or biliary excretion, and into the kidney for urinary excretion. However, specific studies confirming the interaction between this compound and particular uptake transporters are not currently available in the literature.

Acyl Migration and Isomeric Conjugates of this compound

Acyl glucuronides, including the norfloxacin conjugate, are a class of metabolites known for their chemical reactivity. This reactivity can lead to spontaneous intramolecular rearrangements, forming various isomers.

Chemical Stability and Intramolecular Rearrangement of Acyl Glucuronides

This compound is formed via an ester linkage between the carboxylic acid group of norfloxacin and the C1-hydroxyl group of glucuronic acid. This β-1-O-acyl glucuronide is known to be chemically unstable nih.gov. It can undergo intramolecular acyl migration, where the norfloxacin acyl group moves from the C1 position of the glucuronic acid moiety to the hydroxyl groups at the C2, C3, or C4 positions nih.gov.

This rearrangement is a spontaneous, pH-dependent process that occurs under physiological conditions. The process results in the formation of a complex mixture of positional isomers (β-2-O, β-3-O, and β-4-O-acyl esters) nih.gov. This instability is a key characteristic of acyl glucuronides and can impact their biological activity and disposition. While the parent norfloxacin has been studied for its stability in various formulations conicet.gov.arnih.gov, the specific half-life and degradation kinetics of its acyl glucuronide metabolite have not been detailed in published research.

Formation and Characterization of this compound Isomers

The formation of isomers occurs through the process of acyl migration described above. The initial, enzymatically formed β-1-O-acyl glucuronide is the primary product, but it quickly begins to convert to the other isomers in a time- and pH-dependent manner. The relative abundance of each isomer depends on the thermodynamic stability of the different ester positions on the glucuronic acid ring.

Characterization of these isomers typically requires sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy nih.gov. These methods can separate and identify the different positional isomers based on their distinct chemical properties and structures. While the synthesis and characterization of various norfloxacin complexes and cocrystals have been reported nih.govmdpi.com, specific studies detailing the isolation and structural elucidation of the acyl migration isomers of this compound are not found in the scientific literature.

Table 2: Process of Acyl Migration for this compound

| Step | Description | Resulting Compound(s) |

| 1. Enzymatic Formation | UDP-glucuronosyltransferase (UGT) enzyme catalyzes the conjugation of norfloxacin to glucuronic acid. | Norfloxacin-β-1-O-acyl glucuronide (initial metabolite). |

| 2. Intramolecular Rearrangement | The norfloxacin acyl group spontaneously migrates from the C1 position to other hydroxyl groups on the glucuronic acid ring. | A mixture of Norfloxacin-2-O, 3-O, and 4-O-acyl glucuronide isomers. |

| 3. Hydrolysis | The ester bond of the 1-O-acyl isomer or the rearranged isomers can be hydrolyzed, either chemically or enzymatically. | Parent Norfloxacin and free glucuronic acid. |

Analytical and Characterization Methodologies for Norfloxacin Acyl Beta Glucuronide Research

Synthesis and Derivatization for Research Standards

The availability of pure reference standards is a prerequisite for accurate quantification and toxicological assessment of drug metabolites. nih.gov Both chemical and enzymatic synthesis routes are employed to produce Norfloxacin-acyl-beta-glucuronide and its isomers for research purposes.

Chemical synthesis provides a direct route to obtain this compound. A common strategy involves the reaction of a protected glucuronic acid derivative with norfloxacin (B1679917). For instance, the Koenigs-Knorr reaction, a classical method for glycoside synthesis, can be adapted for this purpose. nih.gov This might involve reacting a suitably protected glucuronyl bromide with norfloxacin in the presence of a promoter, such as a silver or mercury salt. nih.gov

Acyl glucuronides are known to be reactive and can undergo intramolecular acyl migration, leading to the formation of positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers). researchgate.netnih.gov The synthesis and isolation of these isomers are critical for comprehensive metabolic studies. Synthetic strategies can be designed to favor the formation of the thermodynamically more stable β-anomer, which is the form typically produced in vivo. researchgate.net One reported method for synthesizing 1-β-O-acyl glucuronides involves the selective acylation of allyl glucuronate, followed by a mild deprotection step. researchgate.net Another approach utilizes the reaction of cesium salts of carboxylic acid drugs with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate, which has been shown to yield exclusively the 1-β-O-acyl glucuronides. nih.gov

Furthermore, derivatization techniques are employed to aid in the structural confirmation of glucuronides. nih.gov For example, carboxyl and hydroxyl groups on the aglycone and the glucuronide moiety can be specifically derivatized, causing a predictable mass shift that can be detected by mass spectrometry. nih.gov

Enzyme-catalyzed synthesis offers a biocatalytic approach to producing glucuronide standards, often with high stereoselectivity, mimicking the metabolic pathways in the body. nih.gov This method typically utilizes uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. mdpi.com

The process involves incubating the parent drug, norfloxacin, with a source of UGTs, such as liver microsomes (from human, porcine, rat, or bovine sources), and the cofactor uridine diphosphate (B83284) glucuronic acid (UDPGA). nih.govmdpi.com The choice of microsomal species can influence the yield and the profile of metabolites produced, as different species may contain varying amounts of UGTs and other enzymes like dehydrogenases that can lead to different regioisomers. nih.gov For instance, bovine liver microsomes have been noted for producing a single major glucuronidation product for some substrates. nih.gov The resulting glucuronide can then be purified from the incubation mixture. This enzymatic approach is valuable for producing milligram quantities of the metabolite, which is sufficient for developing and validating analytical methods. nih.govnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound from complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques.

HPLC methods are essential for the routine analysis and quality control of norfloxacin and its metabolites. nih.gov Reversed-phase HPLC is the most common mode of separation.

Method Development: A typical HPLC method for norfloxacin and its metabolites involves a C18 column. ijarse.comscielo.br The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijarse.comprimescholars.com The pH of the aqueous phase is a critical parameter and is often adjusted to an acidic pH (e.g., pH 3.0) to ensure good peak shape and retention of the acidic analytes. nih.govscielo.br Detection is commonly performed using UV absorbance, with wavelengths around 275-280 nm being suitable for norfloxacin. ijarse.comscielo.br Fluorescence detection can also be employed to enhance sensitivity and selectivity. nih.govresearchgate.net

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govijarse.com Linearity is assessed by analyzing a series of standards over a defined concentration range. primescholars.com Accuracy is determined by recovery studies, while precision is evaluated through intra- and inter-day replicate analyses. ijarse.com Specificity is demonstrated by the ability of the method to separate the analyte of interest from potential interferences, such as degradation products or other metabolites. nih.govnih.gov

Interactive Data Table: Example HPLC Method Parameters for Norfloxacin Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | ijarse.comscielo.br |

| Mobile Phase | Phosphate buffer (pH 3.0) and acetonitrile (86:14 v/v) | nih.gov |

| 20mM Ammonium formate and acetonitrile (70:30 v/v), pH 4.0 | primescholars.com | |

| Detection | UV at 275 nm | ijarse.com |

| UV at 280 nm | scielo.br | |

| Fluorescence (Excitation: 278 nm, Emission: 445 nm) | researchgate.net | |

| Linear Range | 1 - 30 µg/mL | nih.gov |

| 10 - 150 µg/mL | primescholars.com | |

| LOD | 0.35 µg/mL | primescholars.com |

| LOQ | 1.16 µg/mL | primescholars.com |

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of drug metabolites, including this compound, in biological samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Trace Analysis: For trace-level analysis, LC-MS/MS operating in multiple reaction monitoring (MRM) mode is employed. indiaenvironmentportal.org.in This involves selecting the precursor ion (the protonated or deprotonated molecule of the analyte) and one or more specific product ions formed by collision-induced dissociation (CID). massbank.eu This high specificity allows for the quantification of analytes at very low concentrations (ng/L levels) even in complex matrices like water or plasma. indiaenvironmentportal.org.in The use of an internal standard is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response. researchgate.net

Metabolite Identification: LC-MS/MS is also a powerful tool for identifying unknown metabolites. By analyzing the fragmentation patterns (product ion spectra) of potential metabolites, their structures can be elucidated. researchgate.netnih.gov For glucuronide conjugates, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed, which can be used to screen for this class of metabolites. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the metabolite and further confirm its identity. nih.gov

Interactive Data Table: Example LC-MS/MS Transitions for Norfloxacin

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode | Reference |

| Norfloxacin | 320.1 | 276 | 233 | Positive ESI | indiaenvironmentportal.org.in |

Spectroscopic Characterization of this compound Structure

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the definitive structural characterization of this compound.

Mass Spectrometry (MS): As discussed, MS and particularly tandem MS (MS/MS) are central to the identification and structural analysis of metabolites. researchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact glucuronide conjugates. indiaenvironmentportal.org.in The fragmentation pattern in the MS/MS spectrum provides structural information. For this compound, fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a product ion corresponding to the norfloxacin aglycone. researchgate.net High-resolution mass spectrometry can provide the exact mass of the metabolite, confirming its elemental formula. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including drug metabolites. nih.govnih.gov 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.gov For this compound, NMR can confirm the site of glucuronidation on the norfloxacin molecule and the stereochemistry of the glycosidic linkage (α or β). nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound in solution. Current time information in Bangalore, IN.researchgate.net For a complex molecule like this compound, NMR is essential for confirming the covalent linkage between the norfloxacin and glucuronic acid moieties, as well as for establishing the precise point of attachment. The formation of an acyl-glucuronide involves the esterification of the carboxylic acid group of norfloxacin with a hydroxyl group on the glucuronic acid.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental to this process.

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of this compound, specific chemical shift changes would be expected for the protons on the glucuronic acid moiety and the norfloxacin core upon conjugation. For instance, the proton on the anomeric carbon of the glucuronic acid would show a characteristic downfield shift, confirming the formation of the glucuronide.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The formation of the ester linkage in this compound would result in a significant downfield shift for the carbonyl carbon of the norfloxacin carboxylic acid group.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assemble the complete structural puzzle.

COSY: This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the norfloxacin and glucuronic acid rings.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC: This is arguably the most crucial experiment for confirming the linkage between the two molecular parts. It shows correlations between protons and carbons that are separated by two or three bonds. A key HMBC correlation would be observed between the anomeric proton of the glucuronic acid and the carbonyl carbon of the norfloxacin, providing definitive proof of the acyl-glucuronide linkage.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-2' (Norfloxacin) | ~8.7 | s | Downfield shift due to proximity to carbonyl and nitrogen. |

| H-5' (Norfloxacin) | ~7.9 | d | |

| H-8' (Norfloxacin) | ~7.0 | d | |

| Piperazine (B1678402) protons (Norfloxacin) | ~3.2 - 3.4 | m | Complex multiplets. |

| Ethyl protons (Norfloxacin) | ~1.5 (CH3), ~4.4 (CH2) | t, q | |

| H-1'' (Glucuronide) | ~5.5 | d | Anomeric proton, key indicator of glucuronidation. |

| H-2'' to H-5'' (Glucuronide) | ~3.5 - 4.0 | m | Overlapping multiplets of the glucuronic acid ring. |

This table is illustrative and represents expected values. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS provides the definitive confirmation of its molecular formula by measuring the exact mass of the molecular ion.

The molecular formula for this compound is C₂₂H₂₆FN₃O₉. The theoretical exact mass corresponding to this formula can be calculated with a high degree of precision. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the identity of the compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₂₆FN₃O₉ | nih.gov |

| Theoretical Accurate Mass | 495.1653 | Calculated |

| Experimentally Determined Accurate Mass | 495.165 | nih.gov |

The accurate mass is for the neutral molecule. In practice, HRMS measures the mass-to-charge ratio (m/z) of an ionized form, such as [M+H]⁺ or [M-H]⁻.

In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can provide structural information. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions are characteristic of the molecule's structure. For a glucuronide conjugate, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is typically observed. nih.gov

Key expected fragmentations in the positive ion mode would include:

[M+H]⁺ at m/z 496.1726: The protonated molecular ion.

[M+H - 176]⁺ at m/z 320.1152: This corresponds to the loss of the glucuronic acid moiety, resulting in the protonated norfloxacin molecule. This is a diagnostic fragmentation for glucuronide conjugates. nih.govindiaenvironmentportal.org.in

The observation of the intact molecular ion at a high mass accuracy, coupled with the characteristic fragmentation pattern, provides unequivocal evidence for the structure of this compound.

Biochemical and Pharmacological Interactions of Norfloxacin Acyl Beta Glucuronide

Modulation of Other Drug Disposition by Norfloxacin-acyl-beta-glucuronide

Influence on Enterohepatic Recirculation of Co-administered Drugs (e.g., Mycophenolate Mofetil)

The administration of the antibiotic norfloxacin (B1679917) can significantly alter the pharmacokinetics of co-administered drugs that undergo enterohepatic recirculation, a process exemplified by the interaction with mycophenolate mofetil (MMF). eur.nlnih.gov MMF is an immunosuppressant prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). MPA is then metabolized in the liver to an inactive form, mycophenolic acid 7-O-glucuronide (MPAG). nih.gov MPAG is excreted into the bile and travels to the intestine, where it can be hydrolyzed back to the active MPA by β-glucuronidase enzymes produced by gut bacteria. This regenerated MPA is then reabsorbed into the circulation, a process known as enterohepatic recirculation, which contributes substantially to the total drug exposure. eur.nl

| Interaction Component | Description | Reference |

| Primary Drug | Mycophenolate Mofetil (MMF) | eur.nl |

| Active Metabolite | Mycophenolic Acid (MPA) | nih.gov |

| Inactive Metabolite | Mycophenolic Acid 7-O-Glucuronide (MPAG) | nih.gov |

| Interacting Drug | Norfloxacin | nih.gov |

| Mechanism of Interaction | Norfloxacin reduces gut bacteria that produce β-glucuronidase, an enzyme necessary to convert MPAG back to active MPA in the intestine. | eur.nlnih.gov |

| Pharmacokinetic Consequence | Inhibition of MPA's enterohepatic recirculation, leading to reduced plasma concentrations and lower overall drug exposure. | eur.nl |

Inhibition of Beta-Glucuronidase Activity

The key mechanism by which norfloxacin impacts the disposition of drugs like mycophenolate mofetil is the effective inhibition of β-glucuronidase activity within the intestinal lumen. eur.nlnih.gov β-glucuronidase is a hydrolase enzyme responsible for cleaving glucuronic acid from glucuronide conjugates. nih.gov In the context of drug metabolism, this enzymatic action can reverse the phase II conjugation of a drug metabolite, releasing the aglycone (the original drug or its phase I metabolite) for potential reabsorption. nih.govnih.gov

By diminishing the gut bacteria that secrete β-glucuronidase, norfloxacin effectively acts as an indirect inhibitor of this enzymatic process in the gastrointestinal tract. eur.nlnih.gov This leads to a higher proportion of the glucuronidated metabolite (e.g., MPAG) being excreted in the feces without being converted back to its active, absorbable form. This mechanism is not unique to the norfloxacin-MMF interaction but applies to other antibiotics and drugs subject to significant enterohepatic recirculation involving glucuronide metabolites. nih.gov The therapeutic implication is a potential loss of efficacy for the co-administered drug due to sub-optimal exposure. eur.nl

Interaction with Cellular Components and Macromolecules

Investigation of Covalent Adduct Formation with Proteins

Acyl glucuronides, the class of metabolites to which this compound belongs, are recognized as chemically reactive molecules. nih.govnih.gov A defining characteristic of their reactivity is the ability to form covalent adducts with proteins. mdpi.comnih.gov This process occurs because the acyl glucuronide structure contains an electrophilic carbonyl group, which can react with nucleophilic residues on proteins, such as the amino groups of lysine (B10760008) or the sulfhydryl groups of cysteine. mdpi.com

The formation of these drug-protein adducts can occur through two primary pathways:

Transacylation: A direct nucleophilic attack by a protein on the ester carbonyl group of the glucuronide, transferring the acyl (drug) moiety to the protein. mdpi.com

Glycation: This pathway involves an initial intramolecular rearrangement (acyl migration) of the glucuronide to form isomeric esters. These isomers can then react with protein amino groups to form adducts. mdpi.com

While direct studies on covalent binding by this compound are limited, research on acyl glucuronides from other drug classes, such as nonsteroidal anti-inflammatory drugs (NSAIDs), has extensively documented this phenomenon. mdpi.comnih.gov These studies show that adduct formation is a common event and can occur with various proteins, including plasma albumin and cellular proteins like UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com The tendency for an acyl glucuronide to form adducts is often correlated with its chemical stability; more labile or unstable glucuronides tend to be more reactive. nih.gov

Implications of Acyl Glucuronide Reactivity in Biochemical Systems

The reactivity of acyl glucuronides and their capacity to covalently modify macromolecules carry significant biochemical implications. nih.gov The formation of drug-protein adducts transforms an endogenous protein into a new chemical entity, which can have several downstream consequences. nih.govnih.gov

Firstly, the covalent modification can alter the structure and function of the target protein. mdpi.com If the modified protein is an enzyme or a transport protein, this could lead to a disruption of normal biological pathways. nih.gov Secondly, these modified proteins can be recognized by the immune system as foreign, potentially triggering an immune response. This haptenation hypothesis is one of the leading mechanisms proposed to explain idiosyncratic adverse drug reactions, where the acyl glucuronide acts as a hapten, and the adducted protein serves as the carrier. nih.govnih.gov

Although it is understood that all drugs forming reactive acyl glucuronides will likely generate some level of protein adducts in vivo, this is often a benign process. nih.gov However, under certain conditions, this covalent binding is thought to be a potential initiating event for cellular stress or toxicity. nih.govnih.gov Therefore, the chemical reactivity inherent to the acyl glucuronide structure of metabolites like this compound makes them a subject of interest in toxicology and drug safety assessments. nih.gov

| Feature of Acyl Glucuronide Reactivity | Description | Potential Consequence | Reference |

| Chemical Nature | Electrophilic metabolites capable of intramolecular rearrangement and hydrolysis. | Formation of reactive intermediates. | nih.gov |

| Primary Reaction | Covalent binding to nucleophilic sites on proteins and other macromolecules. | Alteration of protein structure and function. | mdpi.comnih.gov |

| Mechanisms | Transacylation (direct acylation) and Glycation (via rearranged isomers). | Formation of stable drug-protein adducts. | mdpi.com |

| Biochemical Implication | Modified proteins may lose biological activity or become immunogenic (haptenation). | Disruption of cellular homeostasis; initiation of immune responses. | nih.govnih.gov |

Comparative Biochemical Activities with Parent Norfloxacin

The parent drug, norfloxacin, is a broad-spectrum fluoroquinolone antibiotic. Its primary biochemical activity is the inhibition of essential bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. drugbank.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting their function, norfloxacin disrupts these vital processes, leading to a rapid bactericidal effect. drugbank.com Norfloxacin shows high affinity for bacterial DNA gyrase, which is key to its selective toxicity against bacteria over mammalian cells. drugbank.com

In contrast, this compound is a product of phase II metabolism. Glucuronidation is a common metabolic pathway that attaches a large, hydrophilic glucuronic acid moiety to a drug molecule. nih.gov This process generally serves as a detoxification step, increasing the water solubility of the compound to facilitate its elimination from the body, primarily via urine and/or bile. nih.govfda.gov

The addition of the bulky and polar glucuronide group to norfloxacin is expected to dramatically reduce or eliminate its antimicrobial activity. The modified structure would likely hinder the molecule's ability to penetrate the bacterial cell wall and bind effectively to its target enzymes, DNA gyrase and topoisomerase IV. FDA documentation for norfloxacin notes that it is metabolized into six active metabolites, but these all possess lesser antimicrobial potency than the parent compound. fda.gov While morphine-6-glucuronide (B1233000) is a notable exception where a glucuronide is more potent than the parent, this is not typical. nih.gov Therefore, the primary biochemical role of this compound is not therapeutic action but rather detoxification and excretion of the parent drug.

| Compound | Primary Biochemical Activity | Therapeutic Role | Metabolic Role | Reference |

| Norfloxacin | Inhibition of bacterial DNA gyrase and topoisomerase IV. | Broad-spectrum antibacterial agent. | Active parent drug. | drugbank.com |

| This compound | Expected to be minimal or inactive as an antibacterial agent. | None. | Detoxification and elimination of norfloxacin. | nih.govfda.gov |

Differential Enzyme Inhibition Profiles

Direct comparative studies detailing the differential enzyme inhibition profile of this compound against a wide array of enzymes are not extensively available in the public domain. However, the existing literature on the metabolism of fluoroquinolones suggests that their metabolites, including glucuronide conjugates, generally possess significantly reduced microbiological activity compared to the parent compound. nih.gov

Metabolic alterations of fluoroquinolones, which primarily occur at the piperazinyl moiety through microsomal oxidative mechanisms, typically result in compounds with diminished antibacterial potency. nih.gov Although glucuronidation is a different metabolic pathway, the addition of a bulky, polar glucuronic acid moiety to the norfloxacin structure would likely hinder its ability to bind effectively to the active sites of its target bacterial enzymes, DNA gyrase and topoisomerase IV. The primary mechanism of action of norfloxacin relies on its specific interaction with these enzymes to inhibit DNA replication. nih.govyoutube.com Any significant structural modification, such as glucuronidation, can be expected to decrease this binding affinity and, consequently, its inhibitory effect.

While specific inhibitory constants (Ki) or IC50 values for this compound against various enzymes are not readily found, research on other quinolones provides some context. For instance, another type of modification, N-acetylation of norfloxacin by the bacterial enzyme glutamine synthetase, results in a loss of its antibacterial activity. nih.gov This supports the general principle that structural changes to the core norfloxacin molecule are likely to reduce its primary pharmacological activity.

It is also worth noting that acyl glucuronides of some other drugs have been shown to be chemically reactive and can covalently bind to proteins, potentially leading to enzyme inhibition through a different mechanism. For example, the acyl glucuronides of clopidogrel (B1663587) and gemfibrozil (B1671426) are known to inhibit CYP2C8. However, there is currently no specific evidence to suggest a similar significant inhibitory activity for this compound.

Impact on Bacterial Metabolism (if any, as a metabolite)frontiersin.org

The impact of this compound on bacterial metabolism is presumed to be minimal, especially when compared to the potent effects of the parent norfloxacin. The antibacterial action of norfloxacin stems from its ability to disrupt essential metabolic processes in bacteria, namely DNA replication, transcription, and repair, by inhibiting DNA gyrase and topoisomerase IV. nih.govyoutube.com

Studies on the environmental fate of norfloxacin have shown that it can be degraded by mixed bacterial strains. researchgate.netnih.gov These degradation processes typically involve the breakdown of the parent antibiotic. While bacteria can metabolize antibiotics, there is little evidence to suggest that this compound, as a metabolite formed in humans, plays a significant role in modulating bacterial metabolism in its own right. Its formation is primarily a detoxification pathway in the human body to facilitate excretion.

In vitro studies on norfloxacin have shown that its antibacterial activity can be influenced by environmental factors like pH. nih.gov However, the impact of the glucuronide metabolite on bacterial growth and metabolism has not been a focus of such studies, likely due to its presumed low activity. The primary focus of research into bacterial interactions with norfloxacin remains on the development of resistance to the parent drug, which is often mediated by mutations in the target enzymes or by efflux pumps. youtube.com

Future Research Directions and Unresolved Questions

Comprehensive Characterization of Norfloxacin-acyl-beta-glucuronide Isomers and their Biological Relevance

A significant area requiring further investigation is the detailed characterization of this compound isomers. Acyl glucuronides are known to be chemically unstable, undergoing intramolecular acyl migration to form various positional isomers (2-O, 3-O, and 4-O-acyl isomers) under physiological conditions. clinpgx.org This isomerization is not merely a chemical curiosity; the different isomers can exhibit varied reactivity towards proteins, potentially leading to the formation of covalent adducts. clinpgx.org The formation of such adducts has been implicated in the immunogenicity and idiosyncratic toxicity of other drugs containing carboxylic acid moieties. nih.gov

Currently, there is a lack of specific data on the formation, stability, and biological reactivity of this compound isomers. Future research should focus on:

Isolation and structural elucidation: Developing methods to isolate and definitively identify the different positional isomers of this compound formed in vitro and in vivo.

Reactivity studies: Quantifying the rate of acyl migration and the reactivity of each isomer towards nucleophilic groups on proteins and other biological macromolecules.

Toxicological assessment: Evaluating the potential for each isomer to induce cellular toxicity or an immune response in relevant biological systems.

Understanding the unique biological properties of each isomer is paramount to fully assessing the safety profile of norfloxacin (B1679917).

Mechanistic Understanding of Inter-individual Variability in Glucuronidation of Norfloxacin

The extent of drug glucuronidation can vary substantially among individuals, which can lead to differences in drug efficacy and toxicity. nih.gov This variability is influenced by a combination of genetic and non-genetic factors. The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is responsible for glucuronidation, and genetic polymorphisms in UGT genes are a major determinant of this variability. nih.govnih.gov For instance, polymorphisms in UGT1A1 and UGT1A9 have been shown to affect the pharmacokinetics of other fluoroquinolones like sitafloxacin (B179971) and moxifloxacin (B1663623). nih.gov

Key unresolved questions regarding norfloxacin include:

Identifying specific UGT isoforms: Determining which specific UGT isoforms are primarily responsible for the formation of this compound in humans.

Impact of genetic polymorphisms: Investigating the influence of known polymorphisms in relevant UGT genes on the rate and extent of norfloxacin glucuronidation. This could help identify individuals who are poor or extensive metabolizers.

Role of non-genetic factors: Quantifying the impact of factors such as age, sex, co-administered drugs, and disease states on norfloxacin glucuronidation. nih.govnih.gov

A thorough understanding of these factors will be crucial for personalizing norfloxacin therapy to maximize efficacy and minimize risk.

Development of Advanced In Vitro and In Silico Models for Predicting Acyl Glucuronide Disposition

Predicting the formation and reactivity of acyl glucuronides early in the drug development process is highly desirable to mitigate potential toxicity. nih.gov While various in vitro and in silico models have been developed for this class of metabolites, their specific application to norfloxacin is an area for future development. nih.govnih.gov

Future research should aim to:

Develop and validate in vitro assays: Establishing rapid and reliable in vitro assays, such as those using human liver microsomes or recombinant UGT enzymes, to screen for the potential of norfloxacin analogues to form reactive acyl glucuronides. nih.gov Dynamic in vitro models that simulate human pharmacokinetics could also be adapted to study the formation and disposition of this compound. nih.gov

Create tailored in silico models: Building quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) models specifically for fluoroquinolones. nih.gov Such models could predict the likelihood of acyl glucuronide formation and its subsequent disposition based on the chemical structure of the drug.

These advanced models would provide valuable tools for risk assessment and for guiding the design of safer fluoroquinolone antibiotics.

Exploration of Novel Analytical Strategies for Metabolite Research

The inherent instability of acyl glucuronides presents a significant analytical challenge, as these metabolites can degrade or isomerize during sample collection, storage, and analysis. nih.gov This can lead to an underestimation of the metabolite concentration and an overestimation of the parent drug concentration. nih.gov

Future efforts in this area should focus on:

Optimizing sample handling: Establishing standardized protocols for the immediate stabilization of biological samples (e.g., plasma, urine) to prevent ex vivo degradation and isomerization of this compound. nih.gov

Advanced chromatographic and mass spectrometric techniques: Developing and refining liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the direct, sensitive, and selective quantification of this compound and its isomers. scispace.comresearchgate.net The use of high-resolution mass spectrometry can also aid in the structural characterization of novel metabolites. nih.gov

Enzymatic hydrolysis optimization: For indirect measurement methods that rely on the enzymatic hydrolysis of the glucuronide back to the parent drug, it is crucial to optimize reaction conditions (e.g., pH, temperature, enzyme source) to ensure complete and accurate conversion. nih.gov

Robust analytical methods are fundamental to accurately characterizing the pharmacokinetics and potential risks associated with this metabolite.

Further Investigation into the Biochemical Impact of this compound on Host Microbiome Dynamics

The gut microbiome plays a crucial role in host health and drug metabolism. nih.gov Fluoroquinolones, including norfloxacin, are known to have a profound impact on the composition and function of the gut microbiota, often leading to dysbiosis and the emergence of antibiotic resistance. nih.govresearchgate.netnih.gov While the effects of the parent drug are widely studied, the impact of its metabolites is less understood.

A critical area of future research is the interaction between this compound and the gut microbiome:

Enterohepatic recirculation: Glucuronide conjugates excreted in the bile can be hydrolyzed by β-glucuronidases produced by gut bacteria, releasing the parent drug which can then be reabsorbed. researchgate.net The extent to which this process occurs for norfloxacin and its impact on systemic exposure and gut microbial communities needs to be quantified.

Direct effects of the metabolite: Investigating whether this compound itself, prior to any hydrolysis, has any direct effects on the growth or metabolic activity of key gut commensals.

Microbiome-mediated toxicity: Exploring whether the interplay between the metabolite and the gut microbiota could contribute to adverse effects.

Understanding these complex interactions is essential, as they may influence both the efficacy of the antibiotic and its long-term consequences on the host.

Elucidating the Role of Specific Transport Proteins in the Renal and Biliary Excretion of the Glucuronide

The elimination of hydrophilic glucuronide metabolites from the body is heavily reliant on membrane transport proteins. frontiersin.orghelsinki.fi These transporters, belonging to the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are expressed in key organs like the liver and kidneys and mediate the efflux of metabolites into bile and urine. frontiersin.orgnih.govmdpi.com

For this compound, further research is needed to:

Identify key transporters: Pinpointing the specific transporters responsible for its efflux. Based on data from other fluoroquinolones and glucuronide conjugates, likely candidates include Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) for biliary excretion, and MRP2, MRP4, Organic Anion Transporters (OATs), and Multidrug and Toxin Extrusion Proteins (MATEs) for renal excretion. frontiersin.orgmdpi.comnih.govnih.govnih.gov

Assess transport kinetics: Characterizing the affinity and transport capacity of these proteins for this compound.

Investigate drug-drug interactions: Determining the potential for co-administered drugs to inhibit these transporters, which could lead to altered disposition and accumulation of the glucuronide metabolite, potentially increasing the risk of toxicity. drugbank.com

Q & A

Q. What experimental considerations are critical for handling norfloxacin-acyl-β-glucuronide in vitro?

Norfloxacin-acyl-β-glucuronide is prone to hydrolysis and intramolecular acyl migration under physiological conditions. To ensure stability:

- Maintain pH between 4.0–6.0 during storage and analysis to minimize degradation .

- Use low-temperature storage (−80°C) and avoid freeze-thaw cycles .

- Employ inert atmospheres (e.g., nitrogen) during synthesis to reduce oxidation .

- Validate analytical methods (e.g., LC-MS/MS) with internal standards to account for degradation products .

Q. How can researchers optimize the synthesis of norfloxacin-acyl-β-glucuronide?

Synthesis methods include:

- Enzyme-assisted glucuronidation : Use recombinant UGT enzymes (e.g., UGT1A1) with uridine diphosphate glucuronic acid (UDPGA) as a cofactor. Monitor reaction progress via HPLC to confirm conjugation efficiency .

- Chemical synthesis : Protect reactive hydroxyl groups on glucose before coupling to norfloxacin. Deprotection steps require mild acidic conditions to preserve the acyl bond .

- Purity assessment: Use NMR (e.g., H and C) to verify structural integrity and quantify isomeric impurities .

Q. What analytical techniques are most reliable for quantifying norfloxacin-acyl-β-glucuronide in biological matrices?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) for preliminary quantification. For complex matrices (e.g., plasma), use LC-MS/MS with deuterated internal standards to correct for matrix effects .

- Electrophoresis : SDS-PAGE with Western blotting to detect protein adducts formed via covalent binding .

- Stability monitoring : Conduct time-course studies at 37°C and pH 7.4 to estimate half-life and identify degradation pathways .

Advanced Research Questions

Q. How do pH and temperature influence the formation of protein adducts with norfloxacin-acyl-β-glucuronide?

- pH dependency : Acyl glucuronides exhibit increased reactivity at alkaline pH (≥7.5), accelerating covalent binding to serum albumin and cellular proteins. Use buffered systems (e.g., phosphate buffer) to control pH during incubation experiments .

- Temperature effects : Elevated temperatures (e.g., 37°C vs. 4°C) enhance adduct formation. Quantify adducts using ELISA with anti-glucuronide antibodies or mass spectrometry .

- Functional impact : Assess adduct-induced cytotoxicity in hepatocyte models via LDH release assays and mitochondrial membrane potential measurements .

Q. What methodological challenges arise when studying the in vivo toxicity of norfloxacin-acyl-β-glucuronide?

- Instability in biological fluids : Hydrolysis in blood/plasma complicates accurate quantification. Collect samples in acidic stabilizers (e.g., 1% acetic acid) and process immediately .

- Distinguishing parent drug vs. metabolite effects : Use knock-out animal models (e.g., UGT-deficient mice) to isolate toxicity attributable to the glucuronide .

- Immunogenicity assays : Detect antibodies against protein adducts via indirect ELISA, using adduct-coated plates and serum from dosed animals .

Q. How can researchers resolve contradictions in reported data on acyl glucuronide toxicity?

- Meta-analysis frameworks : Apply PRISMA guidelines to compare studies, focusing on variables like assay sensitivity (e.g., LC-MS vs. ELISA) and model systems (e.g., primary hepatocytes vs. cell lines) .

- Replication studies : Standardize protocols for adduct quantification (e.g., molar ratios of drug:protein) and report negative controls (e.g., heat-inactivated enzymes) .

- Mechanistic clarification : Use isotopically labeled glucuronides to track binding sites on proteins via tandem mass spectrometry .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in glucuronide toxicity studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values. Validate with goodness-of-fit tests (e.g., R > 0.95) .

- Sample size justification : Use power analysis (α = 0.05, β = 0.2) to determine minimum n-values for in vivo studies, accounting for inter-individual variability .

- Data transparency : Report raw data (e.g., via supplementary tables) and outlier exclusion criteria to enable independent validation .

Q. How should researchers design experiments to assess the environmental impact of norfloxacin-acyl-β-glucuronide?

- Waste handling : Follow protocols for hazardous glucuronide disposal, including neutralization with activated charcoal and incineration by certified facilities .

- Aquatic toxicity testing : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate EC in water systems .

- Biodegradation assays : Monitor glucuronide breakdown in soil microcosms via LC-MS and C radiolabel tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.